Sofosbuvir impurity J

Description

Propriétés

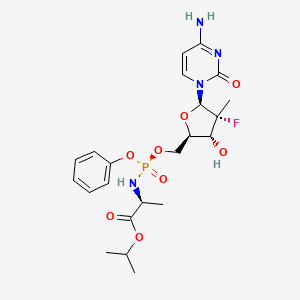

IUPAC Name |

propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30FN4O8P/c1-13(2)33-19(29)14(3)26-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)27-11-10-17(24)25-21(27)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,26,31)(H2,24,25,30)/t14-,16+,18+,20+,22+,36-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMTNHBQFZOWQKE-IQWMDFIBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=NC2=O)N)(C)F)O)OC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC(C)C)N[P@](=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=NC2=O)N)(C)F)O)OC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30FN4O8P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601114757 |

Source

|

| Record name | L-Alanine, N-[[P(S),2′R]-2′-deoxy-2′-fluoro-2′-methyl-P-phenyl-5′-cytidylyl]-, 1-methylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601114757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

528.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334513-10-8 |

Source

|

| Record name | L-Alanine, N-[[P(S),2′R]-2′-deoxy-2′-fluoro-2′-methyl-P-phenyl-5′-cytidylyl]-, 1-methylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1334513-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Alanine, N-[[P(S),2′R]-2′-deoxy-2′-fluoro-2′-methyl-P-phenyl-5′-cytidylyl]-, 1-methylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601114757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Sofosbuvir Impurity J

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sofosbuvir, a cornerstone in the treatment of Hepatitis C, is a prodrug that is converted in the body to its active triphosphate form, which inhibits the HCV NS5B RNA-dependent RNA polymerase. The synthesis of Sofosbuvir, a complex molecule with multiple chiral centers, presents significant stereochemical challenges. One of the key process-related impurities formed during its manufacture is Sofosbuvir Impurity J. This impurity is the (Rp)-diastereomer of Sofosbuvir at the phosphorus center, while Sofosbuvir itself is the (Sp)-diastereomer. Understanding the formation and synthesis of Impurity J is critical for the development of robust manufacturing processes and for ensuring the purity and safety of the final drug product. This technical guide provides a detailed overview of the synthesis pathway of this compound, including experimental protocols and quantitative data.

Synthesis Pathway Overview

The synthesis of Sofosbuvir and, consequently, Impurity J, typically involves the coupling of a protected nucleoside intermediate with a chiral phosphoramidate reagent. This key coupling step generally produces a mixture of diastereomers at the phosphorus center. The desired (Sp)-isomer (Sofosbuvir) and the undesired (Rp)-isomer (Impurity J) are then separated using chromatographic techniques.

The overall logical relationship for the formation of this compound is depicted in the following diagram:

Caption: Logical workflow for the synthesis and isolation of this compound.

Experimental Protocols

The following sections provide a detailed methodology for the key experiments involved in the synthesis and isolation of this compound.

Step 1: Synthesis of the Diastereomeric Mixture of Sofosbuvir and Impurity J

This protocol describes a general method for the coupling reaction that produces a mixture of the (Sp) and (Rp) diastereomers.

Materials:

-

Protected 2'-deoxy-2'-α-fluoro-2'-β-C-methyluridine (Intermediate 1)

-

(S)-isopropyl 2-(((4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate (Intermediate 2)

-

tert-Butylmagnesium chloride solution in THF

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of Intermediate 1 (1.0 equivalent) in anhydrous THF at -20 °C under a nitrogen atmosphere, add tert-butylmagnesium chloride solution (1.1 equivalents) dropwise.

-

Stir the resulting mixture at -20 °C for 30 minutes.

-

In a separate flask, dissolve Intermediate 2 (1.2 equivalents) in anhydrous DCM and cool to 0 °C.

-

Add the solution of Intermediate 2 to the reaction mixture containing the magnesium salt of Intermediate 1.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by TLC or HPLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the mixture with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diastereomeric mixture.

Step 2: Isolation of this compound by Preparative Chiral HPLC

This protocol outlines the separation of the diastereomeric mixture to isolate this compound.

Instrumentation and Columns:

-

Preparative High-Performance Liquid Chromatography (HPLC) system

-

Chiral stationary phase column (e.g., Chiralpak series such as AD-H or a similar polysaccharide-based column)

Mobile Phase Preparation:

-

Prepare a mobile phase consisting of a mixture of n-hexane and ethanol, or a similar solvent system optimized for the specific chiral column. The exact ratio should be determined through analytical method development to achieve optimal separation.

Procedure:

-

Dissolve the crude diastereomeric mixture obtained from Step 1 in a minimal amount of the mobile phase.

-

Set up the preparative HPLC system with the chiral column and equilibrate with the mobile phase at a constant flow rate.

-

Inject the dissolved sample onto the column.

-

Monitor the elution of the diastereomers using a UV detector at an appropriate wavelength (typically around 260 nm).

-

Collect the fractions corresponding to the two separated diastereomer peaks. The first eluting peak is typically the (Rp)-isomer (Impurity J), and the second is the (Sp)-isomer (Sofosbuvir), although the elution order may vary depending on the specific chiral stationary phase and mobile phase used.

-

Combine the fractions containing the pure Impurity J.

-

Evaporate the solvent under reduced pressure to obtain the isolated this compound.

-

Assess the purity of the isolated impurity by analytical HPLC.

Data Presentation

The following tables summarize the quantitative data typically associated with the synthesis and purification of this compound.

Table 1: Reaction Yields and Diastereomeric Ratios

| Parameter | Value | Reference |

| Crude Yield of Diastereomeric Mixture | 85-95% | Generic process data |

| Diastereomeric Ratio (Sp : Rp) | ~1 : 1 to 1.5 : 1 | Varies with reaction conditions |

Table 2: Chromatographic Separation Parameters

| Parameter | Condition |

| Column | Chiralpak AD-H (or equivalent) |

| Mobile Phase | n-Hexane:Ethanol (e.g., 70:30 v/v) |

| Flow Rate | Dependent on column dimensions |

| Detection Wavelength | 260 nm |

| Purity of Isolated Impurity J | >98% |

Visualization of the Synthesis Pathway

The following diagram illustrates the chemical transformation from the key intermediates to the final separated products.

Caption: Chemical synthesis pathway of Sofosbuvir and Impurity J.

(Note: The images in the DOT script are placeholders and would be replaced with actual chemical structure images in a final document.)

Conclusion

The synthesis of this compound is intrinsically linked to the synthesis of Sofosbuvir itself, arising as an unavoidable diastereomer in the key phosphoramidate coupling step. The successful isolation of Impurity J in high purity is reliant on effective chiral chromatographic separation techniques. This guide provides a foundational understanding of the synthesis pathway and experimental considerations for researchers and professionals in the field of drug development and manufacturing. The provided protocols and data serve as a starting point for the in-house synthesis and characterization of this critical process-related impurity.

A Technical Guide to the Formation Mechanism of Sofosbuvir Diastereomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sofosbuvir is a cornerstone in the treatment of chronic Hepatitis C virus (HCV) infection.[1] As a direct-acting antiviral agent, it functions as a prodrug that, once metabolized in the body, inhibits the HCV NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication.[2] A key feature of Sofosbuvir's molecular architecture is the presence of a stereogenic phosphorus center in its phosphoramidate moiety. This results in the existence of two diastereomers, designated as SP and RP.[3] The therapeutic efficacy of Sofosbuvir is almost exclusively attributed to the SP-isomer, which is significantly more potent than its RP counterpart.[3] Therefore, controlling the stereochemical outcome of the synthesis to selectively produce the SP-diastereomer is a paramount challenge in the manufacturing of this life-saving drug. This technical guide provides an in-depth analysis of the formation mechanism of Sofosbuvir diastereomers, detailing the underlying chemical principles, experimental protocols, and analytical methodologies.

The Core Reaction: Diastereoselective Phosphorylation

The formation of the P-stereocenter in Sofosbuvir occurs during the coupling of a protected 2'-deoxy-2'-α-fluoro-β-C-methyluridine nucleoside with a chiral phosphoramidating agent. The most common and effective method for achieving high diastereoselectivity in favor of the desired SP-isomer involves a dynamic kinetic resolution of the phosphoramidating agent.[4]

The key phosphoramidating reagent is isopropyl-2-((chloro(phenoxy)phosphoryl)-amino)propanoate. This reagent exists as a mixture of two rapidly interconverting diastereomers at the phosphorus center. The stereochemical instability of this reagent is crucial for the dynamic kinetic resolution process.

References

Physicochemical Properties of Sofosbuvir Impurity J: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sofosbuvir, a cornerstone in the treatment of Hepatitis C, is a nucleotide analog inhibitor of the viral RNA polymerase NS5B. The purity of the active pharmaceutical ingredient (API) is critical to its safety and efficacy. During the synthesis and storage of Sofosbuvir, various impurities can arise, one of which is Sofosbuvir impurity J. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines analytical methodologies for its assessment, and presents a logical workflow for impurity analysis.

This compound is a diastereoisomer of Sofosbuvir.[1][2] Diastereomers are stereoisomers that are not mirror images of one another and can exhibit different physicochemical properties and pharmacological activities. Therefore, the detection and control of such impurities are of paramount importance in drug development and quality control.

Physicochemical Properties

While specific experimental data for this compound, such as melting point, boiling point, and detailed solubility, are not extensively available in the public domain, some key properties have been identified. The following table summarizes the known physicochemical data for this compound.

| Property | Value | Source |

| IUPAC Name | L-Alanine, N-[[P(S),2'R]-2'-deoxy-2'-fluoro-2'-Methyl-P-phenyl-5'-cytidylyl]-, 1-Methylethyl ester | [3] |

| Synonyms | Sofosbuvir diastereoisomer | [1][2] |

| CAS Number | 1334513-10-8 | [3] |

| Molecular Formula | C22H30FN4O8P | [2] |

| Molecular Weight | 528.47 g/mol | [2] |

| Appearance | Solid | [2] |

| Purity | ≥98% (as a reference standard) | [2] |

Experimental Protocols

The analysis of Sofosbuvir and its impurities, including diastereomers like impurity J, typically involves high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC), often coupled with mass spectrometry (MS). While a specific validated protocol solely for impurity J is not detailed in the available literature, the following methodologies for Sofosbuvir and its related impurities can be adapted.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Impurity Profiling

This method is suitable for the separation and quantification of Sofosbuvir and its process-related impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 μm particle size.[4][5]

-

Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water and acetonitrile (50:50, v/v).[4][5]

-

Flow Rate: 1.0 mL/min.

-

Sample Preparation: Standard solutions of the drug and impurity are prepared by dissolving them in a diluent of water and acetonitrile (50:50).[5]

Chiral HPLC for Separation of Diastereomers

Given that this compound is a diastereomer, a chiral separation method is often necessary for its resolution from Sofosbuvir.

-

Principle: Chiral stationary phases (CSPs) are used to differentiate between stereoisomers based on their three-dimensional structures. The separation of diastereomers can often be achieved on standard achiral columns, but chiral columns can provide enhanced resolution.

-

Typical Columns: Polysaccharide-based chiral columns (e.g., cellulose or amylose derivatives) are commonly used for separating diastereomers of pharmaceutical compounds.

-

Mobile Phase: A combination of a non-polar solvent (like hexane or heptane) and a polar modifier (like ethanol or isopropanol) is typically used in normal-phase chromatography for chiral separations. For reversed-phase chiral HPLC, mixtures of water, acetonitrile, or methanol are employed.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for High-Sensitivity Detection

For the identification and quantification of impurities at very low levels, UPLC-MS/MS is the method of choice.

-

Instrumentation: A UPLC system coupled to a tandem mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) is commonly used for polar molecules like Sofosbuvir and its impurities.

-

Mass Analysis: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

-

Sample Preparation: Similar to HPLC, samples are typically prepared by dissolving in an appropriate solvent mixture.

Logical Workflow for Impurity Analysis

The following diagram illustrates a typical workflow for the identification, quantification, and control of impurities in a pharmaceutical substance like Sofosbuvir.

Caption: Workflow for Pharmaceutical Impurity Analysis.

Conclusion

This compound, a diastereomer of the active pharmaceutical ingredient, requires careful monitoring and control to ensure the quality and safety of the final drug product. While a complete physicochemical profile is not publicly available, its identity as a diastereomer provides a basis for the selection of appropriate analytical techniques. Advanced chromatographic methods, particularly chiral HPLC and UPLC-MS/MS, are essential for the effective separation, identification, and quantification of this impurity. The logical workflow presented in this guide provides a framework for a systematic approach to impurity analysis in a pharmaceutical setting. Further research to fully characterize the physicochemical properties of this compound would be beneficial for the scientific community and the pharmaceutical industry.

References

Spectroscopic data (NMR, MS) of Sofosbuvir impurity J

An In-depth Technical Guide to the Spectroscopic Analysis of Sofosbuvir Impurity J

For researchers, scientists, and drug development professionals, the thorough characterization of impurities is a critical aspect of ensuring the safety and efficacy of pharmaceutical products. Sofosbuvir, a cornerstone in the treatment of Hepatitis C, is no exception. This guide provides a detailed overview of the spectroscopic data and analytical methodologies pertinent to the identification and characterization of this compound, a known diastereoisomer of the active pharmaceutical ingredient.

Introduction to this compound

This compound is identified as a diastereoisomer of Sofosbuvir.[1][2] Diastereomers are stereoisomers that are not mirror images of one another and have different physical properties and potentially different biological activities. Therefore, the accurate identification and quantification of such impurities are paramount. The chemical formula for this compound is C₂₂H₃₀FN₄O₈P, with a molecular weight of 528.47.[2]

Spectroscopic Data Summary

While specific, publicly available spectra for this compound are limited, this section outlines the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data based on its structural relationship to Sofosbuvir and data from related impurities.[3]

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of this compound.

| Parameter | Expected Value |

| Molecular Formula | C₂₂H₃₀FN₄O₈P |

| Molecular Weight | 528.47 |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Expected [M+H]⁺ Ion | m/z 529.1756 |

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed structural information. As a diastereoisomer, the ¹H, ¹³C, ¹⁹F, and ³¹P NMR spectra of impurity J are expected to be very similar to those of Sofosbuvir, with subtle but distinct differences in chemical shifts and coupling constants, particularly around the chiral centers. The following tables present expected chemical shift ranges.

¹H NMR (400 MHz, DMSO-d₆)

| Proton Assignment | Expected Chemical Shift (δ, ppm) Range |

| Uracil H-6 | 7.6 - 7.8 |

| Phenyl H | 7.1 - 7.4 |

| Anomeric H-1' | 6.0 - 6.2 |

| H-3' | 4.0 - 4.5 |

| H-5'a, H-5'b | 4.0 - 4.3 |

| Alanine α-H | 3.8 - 4.0 |

| Isopropyl CH | 4.7 - 4.9 |

| 2'-CH₃ | 1.2 - 1.4 |

| Isopropyl CH₃ | 1.1 - 1.3 |

| Alanine β-CH₃ | 1.1 - 1.3 |

¹³C NMR (100 MHz, DMSO-d₆)

| Carbon Assignment | Expected Chemical Shift (δ, ppm) Range |

| Uracil C-4 | 163 - 164 |

| Uracil C-2 | 150 - 151 |

| Phenyl C | 120 - 130 |

| Uracil C-6 | 140 - 141 |

| Uracil C-5 | 101 - 102 |

| Anomeric C-1' | 85 - 87 |

| C-4' | 79 - 81 |

| C-3' | 70 - 72 |

| C-5' | 63 - 65 |

| Alanine α-C | 50 - 52 |

| Isopropyl CH | 68 - 70 |

| 2'-CH₃ | 20 - 22 |

| Isopropyl CH₃ | 21 - 23 |

| Alanine β-C | 16 - 18 |

¹⁹F NMR (376 MHz, DMSO-d₆)

| Fluorine Assignment | Expected Chemical Shift (δ, ppm) Range |

| 2'-F | -150 to -160 |

³¹P NMR (162 MHz, DMSO-d₆)

| Phosphorus Assignment | Expected Chemical Shift (δ, ppm) Range |

| Phosphorus | 3.0 - 4.0 |

Experimental Protocols

Detailed methodologies are essential for the reproducible and accurate analysis of pharmaceutical impurities.

Sample Preparation for NMR and MS

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the this compound reference standard.

-

Dissolution: Dissolve the sample in a suitable deuterated solvent for NMR analysis (e.g., 0.6 mL of DMSO-d₆ or CDCl₃). For MS analysis, dissolve the sample in a high-purity solvent such as acetonitrile or methanol.

-

Vortexing: Gently vortex the sample to ensure complete dissolution.

-

Transfer: For NMR, transfer the solution to a 5 mm NMR tube. For MS, further dilute the solution to an appropriate concentration (e.g., 1-10 µg/mL) for infusion or LC-MS analysis.

High-Resolution Mass Spectrometry (HRMS)

-

Instrument: Q-TOF (Quadrupole Time-of-Flight) Mass Spectrometer.

-

Ionization Source: Electrospray Ionization (ESI).

-

Polarity: Positive.

-

Capillary Voltage: 3.5 kV.

-

Sampling Cone Voltage: 30 V.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Mass Range: m/z 100-1000.

-

Data Acquisition: Centroid mode.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrument: 400 MHz NMR Spectrometer.

-

Solvent: DMSO-d₆.

-

Temperature: 25 °C.

-

¹H NMR:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 4.0 s

-

-

¹³C NMR:

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

-

¹⁹F NMR:

-

Pulse Program: zg30

-

Number of Scans: 64

-

Relaxation Delay: 1.0 s

-

-

³¹P NMR:

-

Pulse Program: zg30

-

Number of Scans: 128

-

Relaxation Delay: 2.0 s

-

Visualizations

Logical Workflow for Impurity Identification

The following diagram illustrates a typical workflow for the identification and characterization of an unknown impurity in a drug substance like Sofosbuvir.

References

Unveiling Sofosbuvir Impurity J: A Technical Guide for Drug Development Professionals

An in-depth examination of the identification, characterization, and analytical methodologies surrounding Sofosbuvir impurity J, a critical parameter in the quality control of the hepatitis C antiviral agent.

Introduction

Sofosbuvir, a cornerstone in the treatment of chronic hepatitis C, is a potent nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. The purity and impurity profile of the active pharmaceutical ingredient (API) are of paramount importance to ensure its safety and efficacy. This technical guide focuses on a specific impurity, this compound, providing researchers, scientists, and drug development professionals with a comprehensive overview of its chemical identity and the analytical strategies employed for its monitoring and control.

Core Data of this compound

This compound is identified as a diastereoisomer of Sofosbuvir.[1][2] Its fundamental chemical identifiers are summarized in the table below.

| Parameter | Value | Reference |

| CAS Number | 1334513-10-8 | [1][3][4][5][6][7][8][9] |

| Molecular Formula | C22H30FN4O8P | [1][2][3][4] |

| Molecular Weight | 528.47 g/mol | [1][2] |

| Synonyms | Isopropyl ((S)-(((2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)-L-alaninate | [9] |

Analytical Characterization and Methodologies

The control of impurities in Sofosbuvir is achieved through rigorous analytical testing, often involving forced degradation studies to identify potential degradation products that may arise during manufacturing, storage, or administration. While the available literature does not explicitly detail the formation of this compound under specific stress conditions, the methodologies employed in these studies are directly applicable to its detection and quantification.

Forced Degradation Studies

Forced degradation studies are a critical component of drug development, providing insights into the intrinsic stability of a drug substance and helping to develop stability-indicating analytical methods. For Sofosbuvir, these studies have been conducted under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.

Experimental Protocols for Forced Degradation of Sofosbuvir:

| Stress Condition | Experimental Protocol |

| Acid Hydrolysis | Refluxing a solution of Sofosbuvir in 0.1 N HCl at 70°C for 6 hours. |

| Base Hydrolysis | Refluxing a solution of Sofosbuvir in 0.1 N NaOH at 70°C for 10 hours. |

| Oxidative Degradation | Exposing a Sofosbuvir solution to 3% hydrogen peroxide at room temperature for 7 days, followed by heating in a boiling water bath for 10 minutes. |

| Thermal Degradation | Exposing a stock solution of Sofosbuvir (1000 µg/mL) to a temperature of 50°C for 21 days. |

| Photolytic Degradation | Exposing a stock solution of Sofosbuvir (1000 µg/mL) to direct sunlight for 21 days. |

Analytical Techniques

The primary analytical technique for the separation and quantification of Sofosbuvir and its impurities is Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).

Typical RP-HPLC Method Parameters:

| Parameter | Description |

| Column | Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 μm |

| Mobile Phase | 0.1% trifluoroacetic acid in water:acetonitrile (50:50, v/v) |

| Elution Mode | Isocratic |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm |

For the structural elucidation of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is employed, providing valuable information on the molecular weight and fragmentation patterns of the degradation products.

Synthesis and Preparation

While this compound can be an unintended byproduct, specific chemical synthesis routes have been developed for its preparation as a reference standard for analytical purposes. A patented method outlines a six-step reaction synthesis to produce Sofosbuvir impurities with a purity of more than 99%. This process involves the use of intermediates and specific reaction conditions, including the molar ratios of reactants and the choice of solvents and catalysts, to achieve the desired diastereomer.

Logical Workflow for Impurity Analysis

The process of identifying and characterizing impurities like this compound follows a structured workflow, from initial stress testing to the validation of analytical methods.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound CAS:1334513-10-8 LM8BR07330IN - 联迈生物官方商城-联迈生物-试剂盒,抗体,细胞,原代细胞,ATCC细胞,重组蛋白,抗体,细胞因子,胎牛血清,常用生化试剂,实验耗材 [shlmai.net]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. This compound | 1334513-10-8 [chemicalbook.com]

- 6. 1334513-10-8|Isopropyl ((S)-(((2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)-L-alaninate|BLD Pharm [bldpharm.com]

- 7. echemi.com [echemi.com]

- 8. Sofosbuvir Impurity 89 | 1334513-10-8 | SynZeal [synzeal.com]

- 9. Sofosbuvir Impurity 89 | CAS No- 1334513-10-8 | NA [chemicea.com]

Potential Pharmacological Activity of Sofosbuvir Impurity J: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sofosbuvir is a cornerstone of modern antiviral therapy against the Hepatitis C virus (HCV), acting as a potent prodrug that targets the viral NS5B RNA-dependent RNA polymerase. During its synthesis, various impurities can arise, including diastereoisomers of the parent molecule. This technical guide focuses on Sofosbuvir Impurity J, a known diastereoisomer, for which specific pharmacological data is not yet publicly available. This document outlines the theoretical framework and necessary experimental protocols to investigate its potential biological activity. It serves as a comprehensive resource for researchers aiming to characterize this and similar impurities, ensuring the safety and efficacy of the final drug product. We detail the established mechanism of action of Sofosbuvir, discuss the critical role of stereochemistry in the activity of nucleoside analogues, and provide in-depth methodologies for evaluating antiviral efficacy and cytotoxicity.

Introduction: Sofosbuvir and the Significance of Stereoisomerism

Sofosbuvir is a nucleotide analogue prodrug that, upon metabolic activation within hepatocytes, is converted to its active triphosphate form, GS-461203. This active metabolite mimics the natural uridine nucleotide and acts as a chain terminator when incorporated into the nascent viral RNA by the HCV NS5B polymerase, thereby halting viral replication.

This compound is a diastereoisomer of Sofosbuvir.[1][2] Diastereomers are stereoisomers that are not mirror images of one another and have different physical properties and can exhibit significantly different biological activities. For nucleoside analogues, the specific three-dimensional arrangement of atoms is often critical for recognition and binding by viral enzymes. Even minor changes in stereochemistry can drastically alter or eliminate the pharmacological effect. Therefore, while Impurity J is structurally very similar to Sofosbuvir, its potential to be metabolized into an active form and its interaction with the HCV NS5B polymerase cannot be assumed and must be determined experimentally.

Hypothetical Pharmacological Profile: Data Framework

While experimental data for this compound is not available, any investigation into its activity would aim to generate the quantitative data outlined below. These tables are presented as a framework for the necessary experimental characterization.

Table 1: In Vitro Antiviral Activity Profile

| Assay Type | Target | Metric | Hypothetical Value |

|---|---|---|---|

| NS5B Polymerase Assay | HCV NS5B Polymerase | IC₅₀ (µM) | To Be Determined |

| HCV Replicon Assay (Genotype 1b) | HCV RNA Replication | EC₅₀ (µM) | To Be Determined |

| HCV Replicon Assay (Other Genotypes) | HCV RNA Replication | EC₅₀ (µM) | To Be Determined |

Table 2: Cytotoxicity and Selectivity Profile

| Cell Line | Metric | Hypothetical Value |

|---|---|---|

| Huh-7 (Human Hepatoma) | CC₅₀ (µM) | To Be Determined |

| Other relevant cell lines | CC₅₀ (µM) | To Be Determined |

| Calculated Parameter | Formula | Hypothetical Value |

| Selectivity Index (SI) | CC₅₀ / EC₅₀ | To Be Determined |

Proposed Experimental Protocols

To determine the potential pharmacological activity of this compound, a series of established in vitro assays are required. These protocols are standard in the field of antiviral drug discovery.

In Vitro HCV NS5B Polymerase Inhibition Assay

This biochemical assay directly measures the ability of the test compound to inhibit the enzymatic activity of the purified HCV NS5B RNA-dependent RNA polymerase (RdRp).

Methodology:

-

Enzyme and Template Preparation: Recombinant HCV NS5B protein (e.g., from genotype 1b) is purified. A suitable RNA template, such as a homopolymeric template like poly(rC), and a corresponding primer, oligo(rG), are used to initiate RNA synthesis.

-

Reaction Mixture: The assay is typically performed in a 96-well plate format. Each well contains a reaction buffer with 20 mM HEPES (pH 8.0), MnCl₂, DTT, and essential salts.[3]

-

Compound Incubation: this compound, serially diluted in DMSO, is added to the wells containing the NS5B enzyme and incubated for a short period to allow for potential binding.

-

Initiation of Polymerization: The reaction is started by adding a mix of ribonucleotides (ATP, CTP, UTP, GTP), including a labeled nucleotide (e.g., [α-³³P]GTP).

-

Incubation: The reaction is allowed to proceed at 37°C for 1-2 hours.

-

Termination and Detection: The reaction is stopped, and the newly synthesized, labeled RNA is captured (e.g., on a filter plate). The amount of incorporated radiolabel is quantified using a scintillation counter.

-

Data Analysis: The percentage of inhibition is calculated relative to a DMSO control. The IC₅₀ value, the concentration of the compound that inhibits 50% of the enzyme's activity, is determined by plotting inhibition versus compound concentration and fitting the data to a dose-response curve.[4]

Cell-Based HCV Replicon Assay

This assay measures the ability of a compound to inhibit HCV RNA replication within a cellular context, providing a more biologically relevant assessment than a purely enzymatic assay.

Methodology:

-

Cell Lines: Human hepatoma cell lines (e.g., Huh-7) that stably harbor an HCV subgenomic replicon are used. These replicons contain the HCV non-structural proteins (including NS5B) and a reporter gene, such as Firefly Luciferase or secreted alkaline phosphatase (SEAP).[5]

-

Cell Seeding: Replicon-containing cells are seeded into 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with serial dilutions of this compound. A positive control (e.g., Sofosbuvir) and a negative (vehicle) control are included.

-

Incubation: The plates are incubated for 48-72 hours to allow for HCV replication and the expression of the reporter gene.

-

Quantification of Replication: The level of HCV replication is determined by measuring the reporter gene activity. For luciferase-based assays, cells are lysed, and the luciferase substrate is added, with luminescence measured on a plate reader.

-

Data Analysis: The EC₅₀ value, the concentration of the compound that reduces HCV replicon replication by 50%, is calculated from the dose-response curve.[6]

Cytotoxicity Assay (MTT/MTS Assay)

It is crucial to determine if any observed antiviral activity is due to specific inhibition of the virus or simply due to toxicity to the host cells.

Methodology:

-

Cell Culture: Huh-7 cells (or the same cell line used in the replicon assay) are seeded in 96-well plates.[7]

-

Compound Exposure: Cells are treated with the same serial dilutions of this compound as in the antiviral assay.

-

Incubation: The plates are incubated for the same duration as the replicon assay (48-72 hours).

-

Cell Viability Measurement: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS is added to each well.[8][9] Metabolically active cells convert the tetrazolium salt into a colored formazan product.

-

Detection: After a 2-4 hour incubation, the formazan is solubilized, and the absorbance is read on a microplate reader.

-

Data Analysis: The CC₅₀ (50% cytotoxic concentration) is calculated, representing the compound concentration that reduces cell viability by 50%. This value is used to calculate the Selectivity Index (SI = CC₅₀/EC₅₀), a critical measure of the compound's therapeutic window.

Mandatory Visualizations

Known Metabolic Activation and Mechanism of Action of Sofosbuvir

The following diagram illustrates the intracellular pathway by which the parent drug, Sofosbuvir, is converted to its active form and subsequently inhibits HCV replication. Any potential activity of Impurity J would likely involve a similar, though possibly less efficient, pathway.

Caption: Metabolic activation pathway of Sofosbuvir and its mechanism of action on HCV NS5B polymerase.

Experimental Workflow for Pharmacological Characterization

The logical flow for investigating a novel compound like this compound follows a tiered approach, starting with direct enzyme inhibition and moving to more complex cell-based systems.

Caption: Tiered experimental workflow for the pharmacological evaluation of this compound.

Conclusion

The characterization of impurities is a critical aspect of drug development, mandated by regulatory agencies to ensure product safety and quality. While this compound is a known process-related substance, its specific pharmacological activity remains uncharacterized in public literature. Due to the stringent stereochemical requirements of many viral polymerases, it is plausible that Impurity J possesses significantly reduced or no antiviral activity compared to the parent drug. However, this can only be confirmed through empirical testing. The experimental protocols detailed in this guide provide a robust framework for determining the in vitro efficacy and cytotoxicity of this compound, enabling a comprehensive assessment of its potential impact on the overall safety and therapeutic profile of Sofosbuvir.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]

- 4. Discovery of a novel class of Hepatitis C Polymerase Inhibitors [natap.org]

- 5. researchgate.net [researchgate.net]

- 6. Chemical genetics strategy identifies an HCV NS5A inhibitor with a potent clinical effect - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytotoxicity Screening Assay - Paired with Antiviral Assays [protocols.io]

- 8. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 9. Screening for Antiviral Activity: MTT Assay | Springer Nature Experiments [experiments.springernature.com]

In Silico Toxicity Prediction of Sofosbuvir Impurities: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sofosbuvir, a cornerstone in the treatment of Hepatitis C, is a direct-acting antiviral agent that inhibits the RNA polymerase NS5B. As with any synthesized pharmaceutical product, the presence of impurities is inevitable. These impurities can arise from the manufacturing process, degradation of the drug substance over time, or interaction with excipients. The safety of these impurities is a critical concern for regulatory agencies and drug developers. This technical guide provides a comprehensive overview of the in silico methodologies used to predict the toxicity of Sofosbuvir impurities, in line with regulatory expectations such as the ICH M7 guideline for mutagenic impurities.[1][2][3] This document will delve into the theoretical and practical aspects of computational toxicology, detail relevant experimental protocols for verification, and present data in a clear, comparative format.

The Regulatory Landscape: ICH M7 and the Role of In Silico Assessment

The International Council for Harmonisation (ICH) M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk.[1][2] A key aspect of this guideline is the use of in silico, or computational, toxicology assessments as a first step in evaluating the mutagenic potential of impurities.[4][5] The guideline stipulates the use of two complementary (Q)SAR (Quantitative Structure-Activity Relationship) methodologies: one expert rule-based and one statistical-based.[6][7]

-

Expert Rule-Based Systems: These systems, such as Derek Nexus, utilize a knowledge base of structural alerts and toxicophores manually curated by experts to predict toxicity.[8][9][10] They provide a mechanistic rationale for the prediction.

-

Statistical-Based Systems: These systems, like Sarah Nexus and TOPKAT, employ machine learning algorithms to build predictive models from large datasets of chemical structures and their corresponding toxicity data.[6][11][12][13]

A negative prediction from both types of systems provides a high degree of confidence that the impurity is non-mutagenic. A positive or conflicting result triggers the need for further investigation, typically starting with an in vitro bacterial reverse mutation (Ames) test.

Common Impurities of Sofosbuvir

Impurities in Sofosbuvir can be broadly categorized as process-related impurities and degradation products. Understanding the chemical structures of these impurities is the first step in any toxicity assessment.

Process-Related Impurities: These are substances that are introduced or formed during the synthesis of the active pharmaceutical ingredient (API). Examples include:

-

Unreacted starting materials and intermediates

-

By-products of side reactions

-

Reagents, ligands, and catalysts

Degradation Products: These are formed by the chemical breakdown of Sofosbuvir over time due to factors like hydrolysis, oxidation, and photolysis. A study by Swain et al. (2016) identified seven degradation products of Sofosbuvir under various stress conditions.[13][14]

Below is a table summarizing some of the known impurities of Sofosbuvir.

| Impurity Name | Type | Chemical Structure (SMILES) | Molecular Formula | Molecular Weight ( g/mol ) |

| Sofosbuvir Impurity C | Process-Related (Diastereomer) | C--INVALID-LINK--N--INVALID-LINK--(OC[C@@H]1--INVALID-LINK--N2C=CC(=O)NC2=O)(C)F">C@HO)OC3=CC=CC=C3 | C22H29FN3O9P | 529.45 |

| Sofosbuvir Impurity L | Process-Related (Diastereomer) | C--INVALID-LINK--N--INVALID-LINK--(OC[C@@H]1--INVALID-LINK--N2C=CC(=O)NC2=O)(C)F">C@HO)OC3=CC=CC=C3 | C22H29FN3O9P | 529.45 |

| Sofosbuvir D-Alanine Isomer | Process-Related | C--INVALID-LINK--N--INVALID-LINK--(OC[C@@H]1--INVALID-LINK--N2C=CC(=O)NC2=O)(C)F">C@HO)OC3=CC=CC=C3 | C22H29FN3O9P | 529.45 |

| (R)-((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methyl phenyl hydrogen phosphate | Acid Degradation Product | O=P(O)(OC1=CC=CC=C1)OC[C@H]1O--INVALID-LINK----INVALID-LINK--(F)[C@H]1O | C16H18FN2O8P | 416.30 |

| (S)-isopropyl 2-((R)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphorylamino)propanoate | Base Degradation Product A | CC(C)OC(=O)C(C)NP(=O)(O)OC[C@H]1O--INVALID-LINK----INVALID-LINK--(F)[C@H]1O | C16H25FN3O9P | 453.35 |

| (S)-2-((R)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphorylamino)propanoic acid | Base Degradation Product B | CC(C(=O)O)NP(=O)(O)OC[C@H]1O--INVALID-LINK----INVALID-LINK--(F)[C@H]1O | C13H19FN3O9P | 411.27 |

In Silico Toxicity Prediction Workflow

The in silico assessment of Sofosbuvir impurities follows a structured workflow designed to meet regulatory requirements and provide a robust safety evaluation.

Caption: In silico toxicity prediction workflow for mutagenic impurities.

Predicted Toxicological Endpoints

A range of toxicological endpoints can be predicted using in silico models. For pharmaceutical impurities, the most critical endpoints include:

-

Genotoxicity/Mutagenicity: The potential to cause DNA damage, leading to mutations. This is a primary focus of the ICH M7 guideline.

-

Carcinogenicity: The potential to cause cancer.

-

Cardiotoxicity: The potential to cause adverse effects on the heart, such as arrhythmias. This is particularly relevant for drugs that may interact with cardiac ion channels.

-

Hepatotoxicity: The potential to cause liver damage.

-

Developmental and Reproductive Toxicity (DART): The potential to cause adverse effects on development and reproduction.

The following table summarizes the types of in silico predictions for the identified Sofosbuvir impurities. The results presented are illustrative and would be generated using software like Derek Nexus, Sarah Nexus, and TOPKAT.

| Impurity Name | Mutagenicity (Ames) Prediction | Structural Alert for Mutagenicity | hERG Blockage Prediction | Carcinogenicity Prediction |

| Sofosbuvir Impurity C | Negative | None | Low Probability | Negative |

| Sofosbuvir Impurity L | Negative | None | Low Probability | Negative |

| Sofosbuvir D-Alanine Isomer | Negative | None | Low Probability | Negative |

| Acid Degradation Product | Equivocal | Potential for alkylation | Low Probability | Inconclusive |

| Base Degradation Product A | Negative | None | Low Probability | Negative |

| Base Degradation Product B | Negative | None | Low Probability | Negative |

Experimental Protocols for In Vitro Verification

In silico predictions, especially positive or equivocal ones, often require experimental verification. The following are summaries of key in vitro assays.

Bacterial Reverse Mutation (Ames) Test (OECD 471)

The Ames test is a widely used method for detecting gene mutations induced by chemical substances.[3][10][15][16]

Principle: The assay utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (histidine for Salmonella, tryptophan for E. coli) due to mutations in the genes responsible for its synthesis. The test measures the ability of a substance to cause reverse mutations (reversions) that restore the functional capability of the bacteria to synthesize the amino acid, allowing them to grow on an amino acid-deficient medium.

Methodology:

-

Strain Selection: A minimum of five strains of bacteria are typically used, including TA98, TA100, TA1535, TA1537, and TA102 or E. coli WP2 uvrA.

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to account for metabolites that may be mutagenic.

-

Exposure: The bacterial strains are exposed to the test substance at a range of concentrations in the presence and absence of S9 mix.

-

Plating: The treated bacteria are plated on a minimal agar medium lacking the required amino acid.

-

Incubation: The plates are incubated for 48-72 hours.

-

Scoring: The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies.

In Vitro Mammalian Cell Micronucleus Assay (OECD 487)

This assay detects chromosomal damage in mammalian cells.[1][6][12][17]

Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated cells is an indication of chromosomal damage.

Methodology:

-

Cell Culture: Human or rodent cell lines (e.g., CHO, V79, TK6, or human peripheral blood lymphocytes) are cultured.

-

Exposure: The cells are exposed to the test substance at various concentrations, with and without metabolic activation (S9).

-

Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells that have completed one cell division. This allows for the specific analysis of cells that have undergone mitosis during or after treatment.

-

Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Scoring: The frequency of micronucleated cells is determined by microscopic analysis of at least 2000 binucleated cells per concentration.

-

Cytotoxicity Assessment: A measure of cytotoxicity, such as the Cytokinesis-Block Proliferation Index (CBPI), is also determined.

hERG (human Ether-à-go-go-Related Gene) Assay

This assay is crucial for assessing the potential of a compound to cause QT interval prolongation, a risk factor for a life-threatening cardiac arrhythmia.[7][8][18][19]

Principle: The hERG gene encodes a potassium ion channel that plays a critical role in the repolarization phase of the cardiac action potential. Inhibition of this channel can delay repolarization, leading to QT prolongation. The assay directly measures the effect of a compound on the hERG potassium current.

Methodology (Whole-Cell Patch-Clamp):

-

Cell Line: A mammalian cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells) is used.

-

Electrophysiology: The whole-cell patch-clamp technique is used to measure the ionic current flowing through the hERG channels in a single cell.

-

Voltage Protocol: A specific voltage protocol is applied to the cell to elicit the characteristic hERG tail current.

-

Compound Application: The cells are perfused with increasing concentrations of the test substance.

-

Data Acquisition: The hERG current is recorded at each concentration, and the degree of inhibition is calculated.

-

IC50 Determination: The concentration of the compound that causes 50% inhibition of the hERG current (IC50) is determined.

Potential Mechanisms of Toxicity and Signaling Pathways

Sofosbuvir is a nucleoside analog, and its impurities may share similar mechanisms of toxicity.

Genotoxicity and DNA Damage Response

If an impurity or its metabolite is DNA reactive, it can form adducts with DNA, leading to mutations if not repaired. This can activate the DNA damage response (DDR) pathway.

Caption: DNA damage response pathway initiated by a genotoxic impurity.

Cardiotoxicity via Ion Channel Interaction

Some drugs and their impurities can directly interact with cardiac ion channels, disrupting the normal cardiac action potential and leading to arrhythmias. While Sofosbuvir itself is not strongly associated with cardiotoxicity, it has been implicated in cases of bradycardia when co-administered with amiodarone, potentially through inhibition of the P-glycoprotein (P-gp) transporter.[20][21]

Caption: Potential mechanisms of cardiotoxicity for Sofosbuvir impurities.

Conclusion

The in silico prediction of toxicity for pharmaceutical impurities is a powerful and regulatory-accepted tool for ensuring drug safety. For Sofosbuvir, a thorough understanding of its potential impurities and their toxicological profiles is essential. This guide has outlined a systematic approach to the in silico assessment of these impurities, in line with the ICH M7 guideline. By combining expert rule-based and statistical-based (Q)SAR methodologies, a robust initial assessment of mutagenic potential can be achieved. When necessary, this is followed by targeted in vitro testing, such as the Ames test and micronucleus assay, to confirm the in silico predictions. Furthermore, the assessment of other toxicological endpoints, such as cardiotoxicity, is crucial for a comprehensive safety profile. The integration of these computational and experimental approaches allows for the efficient and scientifically sound evaluation of Sofosbuvir impurities, ultimately contributing to the development of safer medicines.

References

- 1. nucro-technics.com [nucro-technics.com]

- 2. Sofosbuvir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 3. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]

- 4. scielo.br [scielo.br]

- 5. In silico prediction of toxicity and its applications for chemicals at work - PMC [pmc.ncbi.nlm.nih.gov]

- 6. criver.com [criver.com]

- 7. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]

- 8. hERG Assay | PPTX [slideshare.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. enamine.net [enamine.net]

- 11. insights.inotiv.com [insights.inotiv.com]

- 12. oecd.org [oecd.org]

- 13. Characterization of forced degradation products and in silico toxicity prediction of Sofosbuvir: A novel HCV NS5B polymerase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. nib.si [nib.si]

- 16. gentronix.co.uk [gentronix.co.uk]

- 17. academic.oup.com [academic.oup.com]

- 18. benchchem.com [benchchem.com]

- 19. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]

- 20. Cardiac Toxicity Associated with HCV Direct Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. medscape.com [medscape.com]

The Unseen Player: A Technical Guide to the Role of Sofosbuvir Impurity J in Drug Stability Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sofosbuvir, a cornerstone in the treatment of Hepatitis C, is a direct-acting antiviral agent that has revolutionized patient outcomes. As with any pharmaceutical compound, ensuring its stability, and therefore its safety and efficacy, is paramount. This involves a deep understanding of not only the active pharmaceutical ingredient (API) but also the impurities that can arise during synthesis and storage. Among these, Sofosbuvir impurity J, a diastereoisomer of the parent drug, presents a unique challenge in formulation development and stability testing.[1][2] This technical guide provides an in-depth exploration of the role of this compound in drug stability studies, summarizing key quantitative data, detailing experimental protocols, and visualizing critical pathways and workflows.

Understanding Sofosbuvir and its Diastereomeric Impurity J

Sofosbuvir is a nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[3] Its chemical structure is complex, possessing multiple chiral centers, which gives rise to the possibility of several stereoisomers.

This compound is identified as a diastereoisomer of Sofosbuvir.[1][2] While sharing the same molecular formula and mass as Sofosbuvir, its different spatial arrangement of atoms can lead to distinct physicochemical properties, including potential differences in solubility, reactivity, and biological activity. The presence of such impurities is a critical quality attribute that must be monitored and controlled.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Sofosbuvir | C22H29FN3O9P | 529.45 | 1190307-88-0 |

| This compound | C22H30FN4O8P | 528.47 | 1334513-10-8 |

The Impact of Impurities on Drug Stability

The presence of impurities can significantly impact the stability of a drug product.[4][5] They can:

-

Accelerate the degradation of the API: Impurities can act as catalysts or reactants in degradation pathways, leading to a faster loss of potency.

-

Lead to the formation of new degradation products: The impurity itself may degrade, forming new, potentially toxic compounds.

-

Alter the physical properties of the drug product: This can affect dissolution, bioavailability, and patient compliance.

Given that this compound is a diastereoisomer, its impact on stability is of particular interest. Differences in stereochemistry can influence crystal packing and intermolecular interactions, which in turn can affect solid-state stability.

Formation of this compound and Other Degradants: Insights from Forced Degradation Studies

Forced degradation studies are a cornerstone of drug development, providing crucial information on the intrinsic stability of a drug substance and helping to elucidate its degradation pathways.[6] Sofosbuvir has been subjected to various stress conditions as per the International Council for Harmonisation (ICH) guidelines, including acidic, basic, oxidative, thermal, and photolytic stress.

While many studies do not explicitly name "Impurity J," they identify degradation products by their mass-to-charge ratio (m/z) and chromatographic retention times. Given that Sofosbuvir and its diastereomer, Impurity J, have the same molecular weight, their formation as degradation products would result in a peak with a corresponding m/z value. However, their primary role is often considered as a process-related impurity arising from the synthesis. Forced degradation studies are more focused on the breakdown of the Sofosbuvir molecule itself.

Here is a summary of degradation observed under different stress conditions from various studies:

| Stress Condition | Reagents and Conditions | Observed Degradation (%) | Key Degradation Products (m/z) |

| Acidic Hydrolysis | 0.1 N HCl, 6 hours | 23% | 488, 393.3 |

| Alkaline Hydrolysis | 0.1 N NaOH, 10 hours | 50% | 488, 393.3 |

| Oxidative | 3% H2O2, 7 days | 19.02% | 393 |

| Thermal | 50°C, 21 days | No significant degradation | - |

| Photolytic | Direct sunlight, 21 days | No significant degradation | - |

Experimental Protocols for Stability and Forced Degradation Studies

The following are generalized protocols based on published literature for conducting forced degradation studies on Sofosbuvir. These protocols are essential for identifying potential degradation products, including isomers like Impurity J.

Preparation of Stock and Sample Solutions

-

Stock Solution: Accurately weigh and dissolve 100 mg of Sofosbuvir in 100 mL of a suitable solvent (e.g., methanol or a mixture of methanol and water) to obtain a concentration of 1 mg/mL.[7]

-

Working Standard Solution: Further dilute the stock solution to a working concentration, typically in the range of 10-50 µg/mL, using the same diluent.[7]

Forced Degradation Procedures

-

Acid Hydrolysis: Treat the drug solution with 0.1 N HCl and reflux or heat at a controlled temperature (e.g., 70-80°C) for a specified period (e.g., 6-10 hours). Neutralize the solution before analysis.

-

Alkaline Hydrolysis: Treat the drug solution with 0.1 N NaOH and reflux or heat at a controlled temperature (e.g., 60-70°C) for a specified period (e.g., 10-24 hours). Neutralize the solution before analysis.

-

Oxidative Degradation: Treat the drug solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature or elevated temperature for a period ranging from hours to days.

-

Thermal Degradation: Store the solid drug substance or a solution of the drug at an elevated temperature (e.g., 50-80°C) for an extended period (e.g., 21 days).

-

Photolytic Degradation: Expose the drug substance (solid or in solution) to UV light (e.g., 254 nm) and/or visible light in a photostability chamber for a defined duration.[7]

Analytical Methodology

The primary analytical technique for separating and quantifying Sofosbuvir and its impurities is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) , often coupled with mass spectrometry (LC-MS) for the identification of unknown degradation products.

Typical HPLC Method Parameters:

| Parameter | Description |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A mixture of an aqueous buffer (e.g., 0.1% formic acid or trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol) in isocratic or gradient elution mode. |

| Flow Rate | Typically 1.0 mL/min. |

| Detection | UV detector at a wavelength of approximately 260 nm. |

| Injection Volume | 10-20 µL. |

Visualizing Workflows and Pathways

Logical Flow for Sofosbuvir Stability Study

Caption: A logical workflow for conducting a comprehensive stability study of Sofosbuvir.

Hypothesized Degradation Pathway of Sofosbuvir

Caption: A simplified diagram illustrating the potential degradation pathways of Sofosbuvir under hydrolytic and oxidative stress.

Conclusion and Future Perspectives

The role of this compound in drug stability is a critical consideration for formulation scientists and analytical chemists. As a diastereoisomer of the active pharmaceutical ingredient, its presence can potentially influence the degradation kinetics and overall stability profile of the drug product. While forced degradation studies provide a comprehensive overview of Sofosbuvir's susceptibility to various stress factors, a more focused investigation into the direct impact of impurity J on the stability of Sofosbuvir would be beneficial. This could involve stability studies of Sofosbuvir samples spiked with known concentrations of impurity J to determine if it plays a role in accelerating degradation.

Furthermore, the development of robust, stability-indicating analytical methods capable of separating and quantifying Sofosbuvir from all its potential impurities, including diastereomers like impurity J, is essential for ensuring the quality, safety, and efficacy of this life-saving medication. As regulatory expectations for impurity profiling continue to evolve, a thorough understanding of the formation and stability implications of all impurities will remain a key aspect of pharmaceutical development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Sofosbuvir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 4. scitechnol.com [scitechnol.com]

- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 6. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 7. archives.ijper.org [archives.ijper.org]

Navigating the Chiral Maze: A Technical Guide to Stereoisomerism in Sofosbuvir Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of stereoisomerism in the synthesis of Sofosbuvir, a cornerstone in the treatment of Hepatitis C. The therapeutic efficacy of Sofosbuvir is intrinsically linked to its specific stereochemistry, making the control of stereoisomers a paramount challenge in its chemical synthesis. This document provides a comprehensive overview of the synthetic strategies employed to navigate this challenge, focusing on the formation of the desired diastereomer.

The Stereochemical Challenge

Sofosbuvir possesses multiple chiral centers, but the most critical for its antiviral activity is the phosphorus stereocenter in the phosphoramidate moiety, which exists as a P-stereogenic center. The desired therapeutic agent is the Sp-diastereomer. The synthesis of Sofosbuvir, therefore, requires highly selective methods to control the formation of this specific isomer, as the corresponding Rp-diastereomer is significantly less active. The primary synthetic challenge lies in the stereoselective coupling of the 2'-deoxy-2'-fluoro-2'-C-methyluridine nucleoside core with the chiral phosphoramidate side chain.

Strategies for Stereochemical Control

Several key strategies have been developed to achieve high diastereoselectivity in the synthesis of Sofosbuvir. These include dynamic kinetic resolution, enzymatic resolution, and the use of chiral auxiliaries.

Dynamic Kinetic Resolution

Dynamic kinetic resolution (DKR) has proven to be a highly effective method for the stereoselective synthesis of Sofosbuvir. This approach involves the reaction of the nucleoside with a racemic, but stereochemically labile, phosphoramidate reagent. Under the reaction conditions, the two diastereomers of the phosphoramidate reagent can interconvert. The desired reaction with the nucleoside proceeds much faster with one of the diastereomers, thus shifting the equilibrium towards the formation of the desired Sofosbuvir diastereomer.

A key factor in the success of this approach is the choice of the protecting group on the 3'-hydroxyl group of the nucleoside. It has been demonstrated that a benzyl protecting group on the 3'-OH allows for high diastereoselectivity, achieving a diastereomeric ratio of up to 97:3 in favor of the desired Sp-isomer.[1]

Enzymatic Resolution

Enzymatic resolution offers a powerful and highly specific method for separating the desired Sp-diastereomer from the unwanted Rp-diastereomer. This technique typically involves the synthesis of a diastereomeric mixture of a Sofosbuvir precursor, followed by the selective enzymatic hydrolysis of the undesired Rp-isomer.

Mutated phosphotriesterases (PTEs) have been successfully employed for this purpose. For instance, the W131M-PTE mutant has shown high efficiency in hydrolyzing the Rp-diastereomer of a Sofosbuvir precursor, leaving the desired Sp-diastereomer intact. This method can achieve a high yield of the pure Sp-isomer.

Quantitative Data Summary

The following tables summarize the quantitative data from various stereoselective synthesis methods for Sofosbuvir.

| Method | Key Reagents/Conditions | Diastereomeric Ratio (Sp:Rp) | Yield of Sp-isomer | Reference |

| Dynamic Kinetic Resolution | 3'-O-Benzyl protected nucleoside, isopropyl-2-{[chloro(phenoxy)phosphoryl]-amino}propanoate, i-PrMgCl·LiCl | 97:3 | 89% (from nucleoside) | [1] |

| Enzymatic Resolution | Racemic Sofosbuvir precursor, W131M-PTE | >99:1 | 92% |

Experimental Protocols

General Procedure for Dynamic Kinetic Resolution in Sofosbuvir Synthesis

This protocol is a generalized representation based on published literature.[1]

Materials:

-

3'-O-Benzyl-2'-deoxy-2'-fluoro-2'-C-methyluridine

-

Isopropyl-2-{[chloro(phenoxy)phosphoryl]-amino}propanoate (racemic mixture)

-

Isopropylmagnesium chloride lithium chloride complex (i-PrMgCl·LiCl)

-

Tetrahydrofuran (THF), anhydrous

-

Methyl tert-butyl ether (MTBE), anhydrous

Procedure:

-

To a solution of 3'-O-Benzyl-2'-deoxy-2'-fluoro-2'-C-methyluridine in anhydrous THF, add i-PrMgCl·LiCl (2.0 equivalents) at -20 °C.

-

Stir the mixture at -20 °C for 2 hours to activate the 5'-hydroxyl group.

-

In a separate flask, prepare a solution of isopropyl-2-{[chloro(phenoxy)phosphoryl]-amino}propanoate (2.0 equivalents) in a mixture of anhydrous THF and MTBE.

-

Slowly add the solution of the phosphoramidate reagent to the activated nucleoside solution at -20 °C.

-

Maintain the reaction at -20 °C for 2 hours.

-

Monitor the reaction by a suitable chromatographic method (e.g., HPLC) until completion.

-

Upon completion, quench the reaction with a suitable quenching agent (e.g., saturated aqueous ammonium chloride).

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

The resulting product is a diastereomeric mixture enriched in the Sp-isomer.

-

The benzyl protecting group is subsequently removed by catalytic hydrogenation (e.g., H₂, 10% Pd/C in methanol) to yield Sofosbuvir.

-

The final product can be purified by crystallization to obtain the highly pure Sp-diastereomer.

General Procedure for Enzymatic Resolution of a Sofosbuvir Precursor

This protocol is a generalized representation based on published literature.

Materials:

-

Diastereomeric mixture of a suitable Sofosbuvir precursor (e.g., a protected form)

-

Immobilized W131M-Phosphotriesterase (W131M-PTE)

-

Buffer solution (e.g., phosphate buffer)

-

Organic co-solvent (if necessary, e.g., acetonitrile)

Procedure:

-

Prepare a solution or suspension of the diastereomeric mixture of the Sofosbuvir precursor in the appropriate buffer.

-

Add the immobilized W131M-PTE to the reaction mixture.

-

Incubate the mixture at a controlled temperature (e.g., 30 °C) with gentle agitation.

-

Monitor the progress of the reaction by HPLC, observing the disappearance of the Rp-diastereomer peak.

-

Once the hydrolysis of the Rp-diastereomer is complete, filter off the immobilized enzyme. The enzyme can often be washed and reused.

-

Extract the aqueous phase with an appropriate organic solvent to isolate the desired Sp-diastereomer.

-

Wash the organic layer, dry it over a drying agent (e.g., sodium sulfate), and concentrate it under reduced pressure.

-

The resulting product is the enantiomerically pure Sp-diastereomer of the Sofosbuvir precursor, which can then be deprotected to yield the final drug.

Visualizing the Synthetic Pathways

The following diagrams illustrate the key logical relationships and workflows in the stereoselective synthesis of Sofosbuvir.

Caption: Overview of the convergent synthesis of Sofosbuvir.

Caption: Logical workflow for stereocontrol via Dynamic Kinetic Resolution.

Caption: Experimental workflow for enzymatic resolution of Sofosbuvir precursors.

References

Methodological & Application

Chiral HPLC Separation of Sofosbuvir and Its Diastereomers: Application Notes and Protocols

Introduction

Sofosbuvir is a direct-acting antiviral agent crucial in the treatment of Hepatitis C. It is a phosphoramidate prodrug that is metabolized to its active uridine triphosphate form. The synthesis of Sofosbuvir results in the formation of two diastereomers, known as SP- and RP-isomers, which may exhibit different pharmacokinetic and pharmacodynamic profiles. Therefore, a robust analytical method for the separation and quantification of these diastereomers is essential for quality control and research purposes. This document provides a detailed application note and protocol for the chiral High-Performance Liquid Chromatography (HPLC) separation of Sofosbuvir and its diastereomers.

Data Presentation

The following tables summarize the chromatographic conditions and expected performance parameters for the chiral separation of Sofosbuvir diastereomers.

Table 1: Chromatographic Conditions

| Parameter | Recommended Conditions |

| Column | Chiralpak® AS-H (250 x 4.6 mm, 5 µm) or equivalent amylose-based chiral stationary phase |

| Mobile Phase | n-Hexane / Ethanol (80:20, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Detection Wavelength | 260 nm |

| Injection Volume | 10 µL |

| Sample Diluent | Mobile Phase |

Table 2: System Suitability and Performance

| Parameter | Acceptance Criteria | Expected Result |

| Resolution (Rs) | ≥ 1.5 | > 2.0 |

| Tailing Factor (T) | 0.8 - 1.5 | ~1.2 |

| Theoretical Plates (N) | ≥ 2000 | > 3000 |

| Retention Time (RT) of SP-isomer | Report | ~ 8 min |

| Retention Time (RT) of RP-isomer | Report | ~ 10 min |

Experimental Protocols

This section outlines the detailed methodology for the chiral HPLC separation of Sofosbuvir and its diastereomers.

Materials and Reagents

-

Sofosbuvir reference standard (mixture of diastereomers)

-

n-Hexane (HPLC grade)

-

Ethanol (HPLC grade)

-

Methanol (HPLC grade)

-

Isopropyl Alcohol (IPA) (HPLC grade)

-

Deionized water

Equipment

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Chiralpak® AS-H column (250 x 4.6 mm, 5 µm)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

-

Ultrasonic bath

Preparation of Mobile Phase

-

Prepare the mobile phase by mixing n-Hexane and Ethanol in a ratio of 80:20 (v/v).

-

For a 1000 mL mobile phase, accurately measure 800 mL of n-Hexane and 200 mL of Ethanol.

-

Mix thoroughly and degas the solution using an ultrasonic bath for 15 minutes or by vacuum filtration.

Preparation of Standard Solution

-

Accurately weigh about 10 mg of the Sofosbuvir reference standard (diastereomeric mixture) and transfer it to a 10 mL volumetric flask.

-

Dissolve and dilute to volume with the mobile phase to obtain a stock solution of approximately 1 mg/mL.

-

Further dilute the stock solution with the mobile phase to a final concentration of about 100 µg/mL for analysis.

Preparation of Sample Solution

-

For drug substance analysis, prepare the sample solution in the same manner as the standard solution.

-

For drug product analysis, an appropriate extraction procedure should be developed and validated to ensure complete recovery of Sofosbuvir from the matrix.

Chromatographic Procedure

-

Equilibrate the Chiralpak® AS-H column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

-

Set the column temperature to 25°C and the UV detection wavelength to 260 nm.

-

Inject 10 µL of the blank (mobile phase), followed by the standard solution, and then the sample solutions.

-

Record the chromatograms and integrate the peaks corresponding to the SP- and RP-isomers of Sofosbuvir.

Data Analysis

-

Identify the peaks for the SP- and RP-isomers based on their retention times.

-

Calculate the resolution between the two diastereomer peaks.

-

Determine the percentage of each diastereomer in the sample using the peak areas.

Visualizations

Experimental Workflow

Introduction

Sofosbuvir is a direct-acting antiviral medication used to treat chronic hepatitis C infection. As with any pharmaceutical product, ensuring its purity and controlling the level of impurities is critical for its safety and efficacy. This document provides a detailed protocol for the determination of related substances in Sofosbuvir using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC). The method described is based on a compilation of validated analytical procedures found in scientific literature and is suitable for researchers, scientists, and drug development professionals.

Chromatographic Conditions

A robust RP-HPLC method is essential for the separation and quantification of Sofosbuvir and its potential impurities. The following table summarizes a commonly employed set of chromatographic conditions.

| Parameter | Recommended Conditions |

| Chromatographic Column | Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm[1][2] or equivalent |

| Mobile Phase A | 0.1% Trifluoroacetic acid in water[1][2] |

| Mobile Phase B | Acetonitrile[1][2] |

| Elution Mode | Isocratic[1][2] or Gradient |

| Mobile Phase Composition (Isocratic) | Water: Acetonitrile (50:50 v/v) with 0.1% Trifluoroacetic acid[1][2] |

| Flow Rate | 1.0 mL/min[3][4] |

| Column Temperature | 35°C[3] |

| Detector Wavelength | 260 nm[1][2][5] or 263 nm[3][4][6] |

| Injection Volume | 10 µL[6] |

| Diluent | Water: Acetonitrile (50:50 v/v)[2] |

Known and Potential Impurities of Sofosbuvir

Forced degradation studies have been conducted to identify potential degradation products of Sofosbuvir under various stress conditions such as acid, base, and oxidation.[5][7] These studies, along with the analysis of process-related impurities, are crucial for developing a stability-indicating method. Some of the known impurities and degradation products are listed below. It is important to note that a comprehensive list of impurities can be obtained from pharmacopeias such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP).[8]

-

(R)-((2R, 3R, 4R, 5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methyl phenyl hydrogen phosphate (Acid degradation impurity)[5]

-

(S)-isopropyl 2-((R)-(((2R, 3R, 4R, 5R)-5-(2, 4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphorylamino)propanoate (Base degradation impurity A)[5]

-

(S)-2-((R)-(((2R, 3R, 4R, 5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphorylamino)propanoic acid (Base degradation impurity B)[5]

Quantitative Data Summary

The following table summarizes key quantitative data from a validated method for the estimation of Sofosbuvir and a related phosphoryl impurity.

| Analyte | Retention Time (min) | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) |

| Sofosbuvir | 3.674[1] | 160 - 480[1][2] | 0.04[2] | 0.125[1] |

| Phosphoryl Impurity | 5.704[1] | 10 - 30[1][2] | 0.12[2] | 0.375[1] |

Experimental Protocol

This section provides a detailed step-by-step methodology for the related substances testing of Sofosbuvir.

Preparation of Solutions

1.1. Diluent Preparation:

-

Mix HPLC grade water and HPLC grade acetonitrile in a 50:50 volume/volume ratio.

-

Sonicate for 10 minutes to degas the solution.